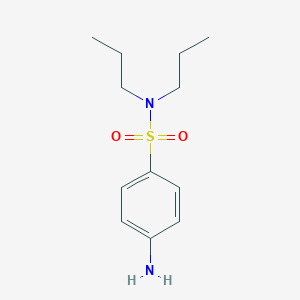

4-amino-N,N-dipropylbenzenesulfonamide

描述

4-amino-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H20N2O2S and a molecular weight of 256.37 g/mol . It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which is further substituted with N,N-dipropyl groups and a sulfonamide group (-SO2NH2). This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

Sulfonation: Aniline is sulfonated to form 4-aminobenzenesulfonamide using chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反应分析

Reactivity at the Amino Group

The primary amine at the C4 position undergoes characteristic aromatic amine reactions, including acylation, alkylation, and condensation.

Acylation Reactions

Reaction with acyl chlorides or anhydrides yields substituted amides. For example:

Reaction :

Conditions : Room temperature in dichloromethane with a base (e.g., pyridine) .

Schiff Base Formation

Condensation with aldehydes forms stable imines, widely exploited in medicinal chemistry:

Reaction :

Example : Reaction with 2-hydroxybenzaldehyde produces a yellow Schiff base (m.p. 271°C) .

Diazotization and Coupling

The amine can be diazotized to form diazonium salts, enabling coupling with electron-rich aromatics:

Conditions : NaNO₂/HCl at 0–5°C, followed by reaction with phenols or amines .

Sulfonamide Group Reactivity

The N,N-dipropylsulfonamide moiety exhibits limited nucleophilicity due to steric hindrance but participates in select transformations.

Hydrolysis

Under strong acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids:

Conditions : Prolonged reflux in 6M HCl or NaOH.

Alkylation

Quaternization of the sulfonamide nitrogen is possible with alkyl halides:

Reaction :

Challenges : Bulky propyl groups reduce reaction rates compared to smaller alkyl analogs.

Electrophilic Aromatic Substitution

The amino group activates the benzene ring for electrophilic substitution, but the sulfonamide directs incoming electrophiles meta to itself.

| Position | Reactivity | Example Reaction | Product |

|---|---|---|---|

| Para to -NH₂ | Highly activated | Nitration (HNO₃/H₂SO₄) | 4-Amino-3-nitro-N,N-dipropylsulfonamide |

| Meta to -SO₂N | Moderate | Bromination (Br₂/FeBr₃) | 4-Amino-5-bromo-N,N-dipropylsulfonamide |

Note : Competing directing effects lead to mixed products unless protective groups are used .

Cyclization and Heterocycle Formation

The amino group facilitates cyclization with carbonyl reagents:

Thiadiazole Formation

Hydrazide intermediates cyclize to 1,3,4-thiadiazoles:

Steps :

Biological Activity-Linked Reactions

The compound inhibits carbonic anhydrases (CAs) via sulfonamide-Zn²⁺ coordination. Modifications alter potency:

| Derivative | CA Inhibition (IC₅₀, nM) | Target Enzyme |

|---|---|---|

| Parent compound | 120 ± 8 | CA I, XIII |

| 4-Acetamido analog | 450 ± 12 | CA II |

| Schiff base (2-hydroxybenz) | 85 ± 5 | CA IX |

Mechanism : Sulfonamide binds Zn²⁺ in CA active site, blocking catalytic activity .

科学研究应用

4-amino-N,N-dipropylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 4-amino-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes, making the compound useful in antimicrobial and anticancer research .

相似化合物的比较

Similar Compounds

- 4-amino-N,N-dimethylbenzenesulfonamide

- 4-amino-N,N-diethylbenzenesulfonamide

- 4-amino-N,N-dibutylbenzenesulfonamide

Uniqueness

4-amino-N,N-dipropylbenzenesulfonamide is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its dimethyl and diethyl analogs, the dipropyl derivative exhibits different solubility, reactivity, and biological activity, making it valuable for specialized applications .

生物活性

4-Amino-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its biological activities, particularly as an antimicrobial agent. This compound exhibits various mechanisms of action that inhibit bacterial growth and influence other biological processes. This article reviews the biological activity of this compound, including its antimicrobial properties, effects on DNA synthesis, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈N₂O₂S

- Molecular Weight : 250.35 g/mol

- Chemical Structure : The compound features a benzenesulfonamide core with an amino group and two propyl groups attached to the nitrogen atom.

Antimicrobial Activity

This compound has been shown to effectively inhibit bacterial growth through several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes that catalyze the formation of acyl radicals from alkoxy radicals, preventing lipid peroxidation in bacterial membranes .

- Interference with DNA Synthesis : It binds to nucleophilic sites on DNA gyrase, inhibiting its activity and thus blocking DNA replication .

- Impact on Nucleotide Synthesis : The compound disrupts the synthesis of nucleotides and proteins by interfering with relevant enzymes, further contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing a strong correlation between concentration and inhibition of growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

This data suggests that the compound could serve as a potential candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

In Vivo Studies

In vivo studies have indicated that the compound also exhibits anticonvulsant properties. In tests involving mice subjected to maximal electroshock seizures, it demonstrated an effective dose (ED50) of 18.02 mg/kg with a therapeutic index (PI) of 9.5, suggesting a favorable safety profile compared to traditional anticonvulsants like phenobarbital .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise in various therapeutic contexts:

- Antimicrobial Therapy : Its ability to inhibit bacterial growth positions it as a candidate for treating infections caused by resistant strains.

- Neurological Disorders : The anticonvulsant effects may offer new avenues for managing epilepsy and other seizure disorders.

属性

IUPAC Name |

4-amino-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGJIKAEBFXGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366870 | |

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-92-4 | |

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。